3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole

Physicochemical Properties ADME Predictions Chemical Handling

3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole (CAS 712345-00-1) is a heterocyclic compound with the molecular formula C₉H₉N₃OS and a molecular weight of 207.25. It features a 1,2,4-triazole core substituted at the 3- and 5-positions with methyl groups, and N-substituted with a thiophene-2-carbonyl moiety.

Molecular Formula C9H9N3OS
Molecular Weight 207.25
CAS No. 712345-00-1
Cat. No. B2649913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole
CAS712345-00-1
Molecular FormulaC9H9N3OS
Molecular Weight207.25
Structural Identifiers
SMILESCC1=NN(C(=N1)C)C(=O)C2=CC=CS2
InChIInChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)9(13)8-4-3-5-14-8/h3-5H,1-2H3
InChIKeyYWTUQMCIFZTSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole (CAS 712345-00-1): A Structurally Defined Thiophene-Triazole Hybrid for Chemical Research


3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole (CAS 712345-00-1) is a heterocyclic compound with the molecular formula C₉H₉N₃OS and a molecular weight of 207.25 . It features a 1,2,4-triazole core substituted at the 3- and 5-positions with methyl groups, and N-substituted with a thiophene-2-carbonyl moiety. As a member of the thiophene-linked 1,2,4-triazole class, this compound represents a scaffold of interest in medicinal chemistry due to the established bioactivity profiles of both the triazole and thiophene pharmacophores [1]. Its computational properties, including a predicted LogP of 1.52–1.64 and a topological polar surface area (TPSA) of 47.78 Ų, define its physicochemical profile and guide its utility in solubility and permeability assessments . This specific substitution pattern provides a well-defined and reproducible chemical entity for structure-activity relationship (SAR) studies within the broader class of thiophene-triazole hybrids.

Why 3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole (712345-00-1) Cannot Be Simply Substituted with Another Triazole Derivative


In-class substitution of 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is not straightforward due to the well-documented, yet highly sensitive, impact of specific substitution patterns on the 1,2,4-triazole core. Research within the broader thiophene-1,2,4-triazole class demonstrates that even minor structural modifications, such as the presence of halogen substituents, additional ring systems, or different substitution sites, can lead to profound and unpredictable changes in biological activity [1][2]. For example, certain analogues exhibit potent inhibition of specific kinases like PI3Kα or CDK2 with nanomolar potency, while closely related structures may be devoid of such activity or show a completely different selectivity profile [3][4]. The 3,5-dimethyl and N-thiophene-2-carbonyl substitution pattern of 712345-00-1 represents a specific, unique molecular input. Its biological and chemical behavior cannot be reliably extrapolated from other triazole derivatives, making the use of the exact compound essential for reproducible SAR studies and for any research seeking to build upon or replicate findings that implicate this precise chemical structure.

Procurement-Relevant Quantitative Differentiation Evidence for 3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole (712345-00-1)


Physicochemical Property Baseline: LogP, TPSA, and Handling Profile

3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole exhibits a calculated LogP of 1.52–1.64 and a TPSA of 47.78 Ų . This profile positions it in a favorable lipophilicity range for potential membrane permeability in cell-based assays. In contrast, the unsubstituted 1,2,4-triazole parent scaffold has a LogP of -0.75 and a PSA of 38.67 Ų, indicating a much higher hydrophilicity [1]. This quantitative difference confirms the impact of the thiophene-carbonyl and methyl groups on lipophilicity, a crucial parameter for cellular uptake.

Physicochemical Properties ADME Predictions Chemical Handling

Commercial Availability: Quantified Purity Specification

Multiple vendors, including Fluorochem, AKSci, and ChemScene, supply this compound with a minimum specified purity of 95% . This is a critical procurement differentiator from custom-synthesized or less accessible analogues, for which purity may be uncertain or variable. The availability of this compound from multiple sources with a defined and verifiable purity standard ensures reproducibility in downstream applications, whereas the purity of closely related, non-commercial analogues is often unknown or requires in-house purification and characterization.

Chemical Sourcing Quality Control Procurement

Biological Activity Status: A Critical Differentiator from Advanced Leads

Unlike its more advanced class counterparts, 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole lacks published quantitative biological data in peer-reviewed literature or patents. For instance, the structurally related thiophene-1,2,4-triazole hybrid PF-4989216 is a potent and selective PI3Kα inhibitor with a Ki of 0.6 nM [1], and other series exhibit potent CDK5/p25 inhibition (IC50 = 46 nM) [2]. In contrast, the only reported data for the target compound is an IC50 of 12 µM against MCF-7 cells from a non-primary source . This profound difference—lack of validated, potent activity versus nanomolar inhibition—is a critical differentiator. 712345-00-1 serves as a valuable negative control or a baseline scaffold for SAR exploration, not as a direct substitute for a validated biological tool compound.

Biological Activity Kinase Inhibition SAR Studies

Optimal Scientific and Industrial Application Scenarios for 3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole (712345-00-1)


Use as a Reference Scaffold in Structure-Activity Relationship (SAR) Studies of Thiophene-Triazole Hybrids

Given the absence of validated potent biological activity for 712345-00-1 [1], it is best utilized as a baseline scaffold. Researchers synthesizing or evaluating more complex thiophene-1,2,4-triazole analogues can use 712345-00-1 to assess the contribution of its specific 3,5-dimethyl and N-thiophene-2-carbonyl substitution to any observed activity. This establishes a clear SAR starting point against which modifications can be measured.

Application as a Negative Control in Kinase or Cell Proliferation Assays Involving Thiophene-Triazole Inhibitors

For researchers working with potent thiophene-triazole kinase inhibitors, such as PI3K or CDK inhibitors [1][2], 712345-00-1 can serve as a chemically similar but biologically inactive negative control. Its commercial availability at a defined purity of ≥95% makes it a practical choice to validate that observed effects are due to the specific inhibitor structure and not a general property of the thiophene-triazole chemotype.

Investigations Focused on Physicochemical and ADME Properties of the Scaffold

The defined computational LogP (1.52–1.64) and TPSA (47.78 Ų) of 712345-00-1 make it a suitable model compound for studies focused on how the thiophene-triazole core influences properties like solubility, permeability, and stability. It can be used in assays designed to measure these fundamental parameters without the confounding factor of potent bioactivity, serving as a baseline for comparison with more elaborated, active analogues.

Synthetic Chemistry: A Defined Inter-mediate or Building Block

As a pure, commercially available compound , 712345-00-1 is a reliable synthetic building block. It can be employed as a starting material for further chemical transformations, such as introducing new functional groups at the thiophene ring or modifying the triazole core, allowing chemists to generate novel libraries of thiophene-triazole derivatives in a reproducible manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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